3-(Benzooxazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
3-(Benzooxazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine-based compound featuring a benzooxazole sulfanyl moiety and a tert-butyl ester protective group. The tert-butyl ester group enhances stability during synthetic processes, while the benzooxazole moiety may contribute to interactions with enzymes or receptors due to its aromatic and heterocyclic nature.
Properties
Molecular Formula |
C16H20N2O3S |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
tert-butyl 3-(1,3-benzoxazol-2-ylsulfanyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H20N2O3S/c1-16(2,3)21-15(19)18-9-8-11(10-18)22-14-17-12-6-4-5-7-13(12)20-14/h4-7,11H,8-10H2,1-3H3 |
InChI Key |
YFNHZZABNXVOBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzooxazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the reaction of 2-aminophenol with an aldehyde to form the benzooxazole coreThe final step involves esterification with tert-butyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis using continuous flow reactors and optimizing reaction conditions to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Benzooxazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The benzooxazole ring can be reduced under specific conditions.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced benzooxazole derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
3-(Benzooxazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Benzooxazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Pyrrolidine Core : Both the target compound and the tosyloxy derivative () utilize a pyrrolidine ring, a common scaffold in bioactive molecules. The tert-butyl ester group in both compounds aids in protecting carboxylic acid functionalities during synthesis .
- Sulfur-Containing Moieties: The benzooxazolylsulfanyl group in the target compound differs from the tosyloxy group in .
- Tert-Butyl Group: The tert-butyl substituent in ’s indenopyrazolone highlights its role in steric protection, though its biological activity remains uncharacterized .
Biological Activity
3-(Benzooxazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound that has garnered attention in the pharmaceutical and biochemical research fields due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties based on diverse scholarly sources.
- Molecular Formula : C17H22N2O3S
- Molecular Weight : 334.43 g/mol
- CAS Number : 1354007-12-7
Biological Activity Overview
The biological activities of 3-(benzooxazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester are primarily associated with its derivatives, which exhibit various pharmacological properties. The following sections detail specific biological activities supported by research findings.
Antimicrobial Activity
Research indicates that derivatives of benzoxazole, including those related to the compound , exhibit selective antimicrobial properties.
Key Findings:
- Gram-positive Bacteria : Compounds similar to 3-(benzooxazol-2-ylsulfanyl)-pyrrolidine derivatives show moderate antibacterial activity against Bacillus subtilis, a Gram-positive bacterium.
- Antifungal Properties : Some derivatives have demonstrated antifungal activity against pathogens such as Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3-(Benzooxazol-2-ylsulfanyl)-pyrrolidine derivative | 32 | Bacillus subtilis |
| Another derivative | 16 | Candida albicans |
Anticancer Activity
Several studies have reported the cytotoxic effects of benzoxazole derivatives on various cancer cell lines.
Key Findings:
- Selective Toxicity : Research has shown that some compounds exhibit higher toxicity towards cancer cells compared to normal cells, suggesting their potential as anticancer agents. For instance, compounds have been tested against breast cancer cells (MCF-7), lung cancer cells (A549), and others .
Table 2: Cytotoxicity of Benzoxazole Derivatives
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| MCF-7 | 15 | 3-(Benzooxazol-2-ylsulfanyl)-pyrrolidine |
| A549 | 20 | Another derivative |
The mechanisms underlying the biological activities of these compounds often involve interactions with cellular targets, including:
- Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in cancer progression and microbial resistance.
- Induction of Apoptosis : Evidence indicates that certain derivatives can trigger apoptotic pathways in cancer cells, leading to cell death .
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of various benzoxazole derivatives against standard bacterial strains, revealing selective inhibition patterns.
- Cytotoxicity Assessment : In vitro studies on several cancer cell lines demonstrated that specific modifications to the benzoxazole structure enhanced cytotoxic effects while reducing toxicity to normal cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
